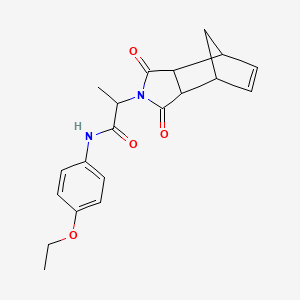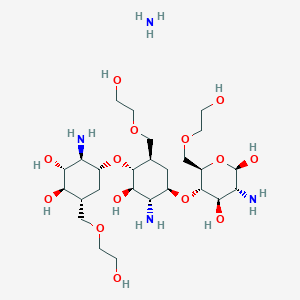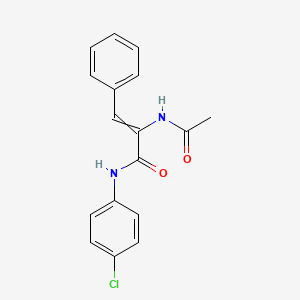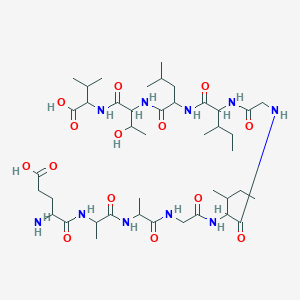![molecular formula C18H20O6 B12461179 3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12461179.png)
3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a dioxane ring and a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with a suitable dioxaspiro compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free conditions and the use of molecular iodine as a catalyst have been reported to improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-(4-Fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione: Similar structure but with a fluorine substituent.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Contains additional ethylidene groups and more oxygen atoms in the spiro structure.
Uniqueness
3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its reactivity and biological activity. The spiro linkage also imparts distinct conformational properties that can affect its interactions with molecular targets .
特性
分子式 |
C18H20O6 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC名 |
3-[(2,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C18H20O6/c1-21-13-7-6-12(15(11-13)22-2)10-14-16(19)23-18(24-17(14)20)8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChIキー |
LQLNPZQDCJWGNW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)OC3(CCCCC3)OC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12461111.png)

![2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461123.png)
![N-benzyl-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461128.png)
![Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12461129.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide](/img/structure/B12461131.png)

![4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12461144.png)

![2-[(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B12461162.png)
![2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12461169.png)
![2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B12461174.png)
